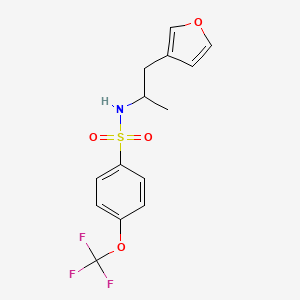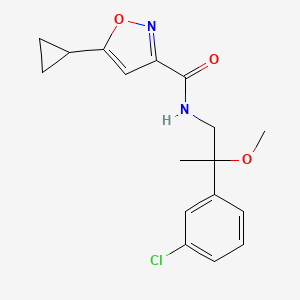![molecular formula C32H34N4O8 B3016933 methyl 2-({[3-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate CAS No. 899916-50-8](/img/no-structure.png)
methyl 2-({[3-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “methyl 2-({[3-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate” is a complex organic molecule. It appears to contain a quinazolinone moiety, which is a heterocyclic compound . The compound also contains a dimethoxyphenyl group, which is a phenyl ring substituted with two methoxy groups .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The quinazolinone moiety would contribute a bicyclic ring structure, while the dimethoxyphenyl group would add additional ring structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the quinazolinone and dimethoxyphenyl groups. The carbonyl groups in the quinazolinone moiety could potentially undergo reactions such as nucleophilic addition. The methoxy groups on the phenyl ring could direct electrophilic aromatic substitution reactions to certain positions on the ring .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis and Antimicrobial Activities : One study focuses on the synthesis and characterization of new quinazolines as potential antimicrobial agents, suggesting their effectiveness against various bacteria and fungi (Desai, Shihora, & Moradia, 2007).
- Heterocyclic Systems Preparation : Another research discusses the preparation of heterocyclic systems from methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, showcasing their utility in synthesizing various compounds (Selič, Grdadolnik, & Stanovnik, 1997).
Antimicrobial and Antifungal Activities
- Novel Quinazolinone Derivatives : A study presents the synthesis and antimicrobial activity of novel quinazolinone derivatives, highlighting their potential in fighting microbial infections (Habib, Hassan, & El‐Mekabaty, 2012).
Antitumor Activity
- Antitumor Potential : Research on 3-benzyl-substituted-4(3H)-quinazolinones demonstrates significant in vitro antitumor activity, indicating the promise of these compounds in cancer therapy (Al-Suwaidan et al., 2016).
Tubulin Polymerization Inhibition
- Cancer Cell Growth Inhibition : A study identifies methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate as a tubulin polymerization inhibitor, highlighting its potential to inhibit cancer cell growth (Minegishi et al., 2015).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of this compound is related to the phenethylamine class . Phenethylamines are a broad class of compounds that often interact with monoamine neurotransmitters, such as dopamine .
Mode of Action
The compound’s mode of action is likely related to its phenethylamine structure . Phenethylamines typically exert their effects by interacting with monoamine neurotransmitter systems. This compound, being an analogue of dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups , may interact with dopamine receptors in the brain, potentially altering neurotransmission.
Biochemical Pathways
Given its structural similarity to dopamine, it may influencedopaminergic pathways . These pathways are involved in a variety of physiological processes, including mood regulation, reward, and motor control.
Pharmacokinetics
Phenethylamines are generally well-absorbed and can cross the blood-brain barrier, allowing them to exert effects on the central nervous system .
Eigenschaften
CAS-Nummer |
899916-50-8 |
|---|---|
Molekularformel |
C32H34N4O8 |
Molekulargewicht |
602.644 |
IUPAC-Name |
methyl 2-[[2-[3-[4-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C32H34N4O8/c1-42-26-15-14-21(19-27(26)43-2)16-17-33-28(37)13-8-18-35-30(39)23-10-5-7-12-25(23)36(32(35)41)20-29(38)34-24-11-6-4-9-22(24)31(40)44-3/h4-7,9-12,14-15,19H,8,13,16-18,20H2,1-3H3,(H,33,37)(H,34,38) |
InChI-Schlüssel |
QJKNSKJUTWRILY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)OC)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3016851.png)
![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B3016852.png)




![Tert-butyl 2-(6-bromopyridine-3-carbonyl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B3016860.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide](/img/structure/B3016864.png)


![6-Aminobenzo[d][1,3]dioxole-5-thiol](/img/structure/B3016867.png)

![(Z)-S-(2-((3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B3016873.png)